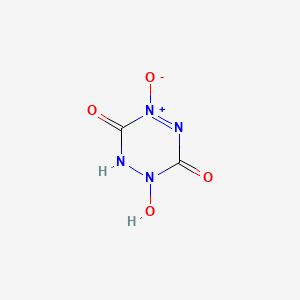
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione is a heterocyclic compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms, with hydroxyl and oxo functional groups attached.
Preparation Methods
The synthesis of 1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by oxidation to introduce the oxo group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The tetrazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
1-Hydroxy-4-oxo-1,2-dihydro-1,2,4,5lambda~5~-tetrazine-3,6-dione can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain a heterocyclic ring with hydroxyl and oxo groups but differ in the number and arrangement of nitrogen atoms.
Indole derivatives: Indoles have a different ring structure but share some chemical properties, such as aromaticity and potential biological activity.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are known for their diverse biological activities.
The uniqueness of this compound lies in its tetrazine ring structure, which provides distinct chemical and biological properties compared to other heter
Properties
CAS No. |
479257-78-8 |
|---|---|
Molecular Formula |
C2H2N4O4 |
Molecular Weight |
146.06 g/mol |
IUPAC Name |
2-hydroxy-5-oxido-1H-1,2,4,5-tetrazin-5-ium-3,6-dione |
InChI |
InChI=1S/C2H2N4O4/c7-1-3-6(10)2(8)4-5(1)9/h9H,(H,4,8) |
InChI Key |
ODIMWWFXFDCQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NN(C(=O)N=[N+]1[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
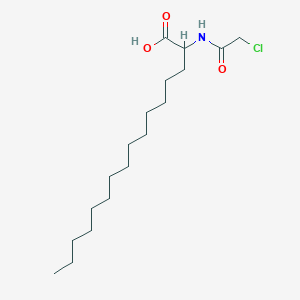
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
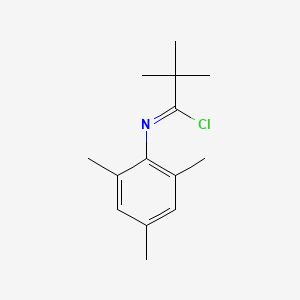
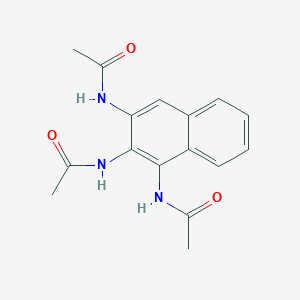
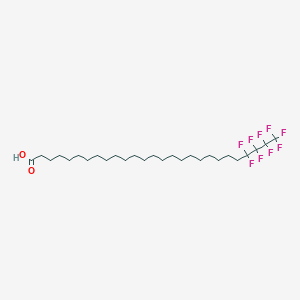
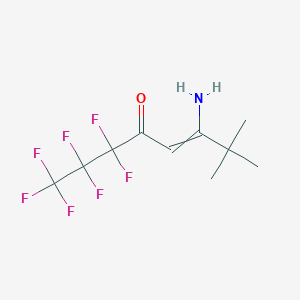


![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
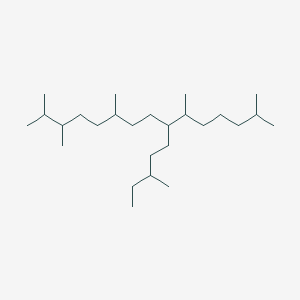

![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

